![molecular formula C26H30N2O6 B492903 propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 724741-05-3](/img/structure/B492903.png)
propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate, has a molecular formula of C26H30N2O6 . It is a derivative of coumarin, a type of heterocyclic compound .
Synthesis Analysis
The synthesis of coumarin derivatives, such as the compound , has been a topic of interest for many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts . The Pechmann coumarin synthesis method has been used to explore the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis
The coumarin ring in the molecule is essentially planar . An intramolecular O—H N hydrogen bond forms an S(6) ring motif . The piperazine ring adopts a chair conformation .Scientific Research Applications
Laser Dye
7-hydroxy-4-methylcoumarins are used commercially as laser dyes due to their ability to fluoresce and absorb light at specific wavelengths .
Insecticide Production
This compound serves as a starting material for the production of hymecromone, an insecticide .
Cosmetics and Sunscreens
Coumarins are utilized in cosmetics and sunscreens for their fragrance and UV-absorbing properties .
Flavorings
They are also used in flavorings due to their characteristic vanilla-like odor .
Pharmaceuticals
As pharmaceuticals, coumarins have diverse biological activities such as anticoagulant, anti-inflammatory, antibacterial, antifungal, antiviral, anticancer, antihypertensive, antitubercular, and antioxidant properties .
Choleretic and Antispasmodic Drug
Coumarin 4-methylumbelliferone is used as a choleretic and antispasmodic drug .
Enzyme Activity Determination
It is also used as a standard for fluorometric determination of enzyme activity, such as β-galactosidase .
Polymer Blend Preparation
7-Hydroxy 4-methylcoumarin is used to prepare polymer blends with materials like PVA/OMS for improved mechanical and optical properties .
properties
IUPAC Name |
propyl 4-[7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-4-15-32-26(31)18-5-7-19(8-6-18)34-24-17(2)33-25-20(23(24)30)9-10-22(29)21(25)16-28-13-11-27(3)12-14-28/h5-10,29H,4,11-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBUWSHSNNMVSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCN(CC4)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.